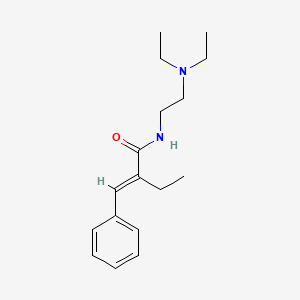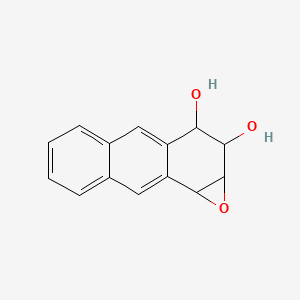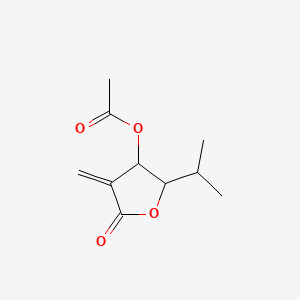
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- is a complex organic compound that belongs to the furanone family This compound is characterized by its unique structure, which includes a furanone ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- typically involves multiple steps. One common method includes the reaction of a suitable precursor with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and efficiency, often employing continuous flow reactors and advanced purification methods to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halides, amines; presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Furanone, 4-hydroxy-3-methyl-5-(1-methylethyl)
- 2(3H)-Furanone, 4-(methoxy)-3-methylene-5-(1-methylethyl)
- 2(3H)-Furanone, 4-(ethoxy)-3-methylene-5-(1-methylethyl)
Uniqueness
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential applications, setting it apart from other similar compounds. The presence of the acetyloxy group, in particular, enhances its reactivity and makes it a valuable intermediate in various synthetic processes.
Properties
CAS No. |
76299-62-2 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(4-methylidene-5-oxo-2-propan-2-yloxolan-3-yl) acetate |
InChI |
InChI=1S/C10H14O4/c1-5(2)8-9(13-7(4)11)6(3)10(12)14-8/h5,8-9H,3H2,1-2,4H3 |
InChI Key |
TUBGNZVAFJGQGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C(=C)C(=O)O1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


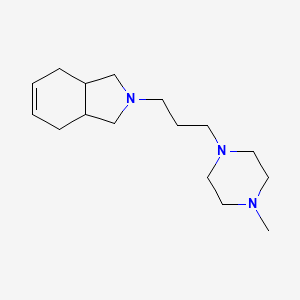
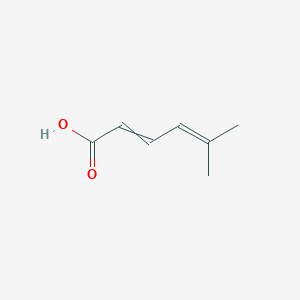
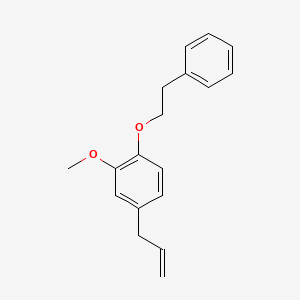
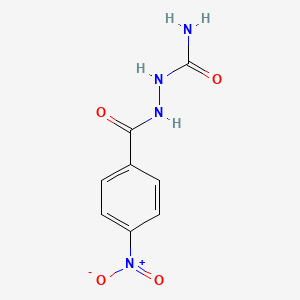
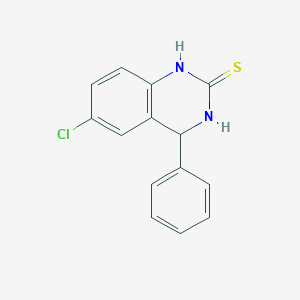

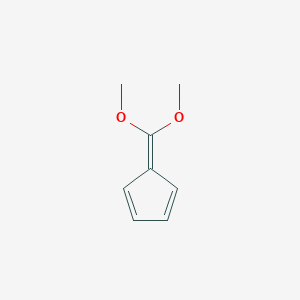
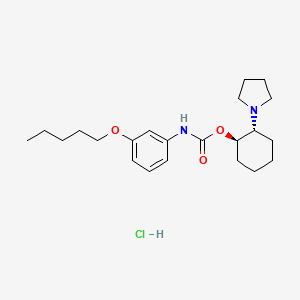
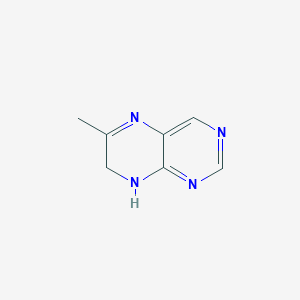

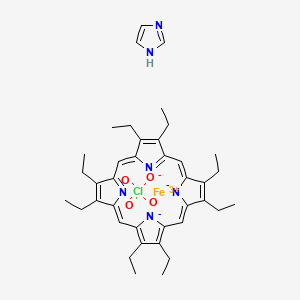
![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
